3-Nonen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nonen-1-ol is an organic compound with the molecular formula C₉H₁₈O. It is a type of unsaturated alcohol, specifically a nonenol, characterized by the presence of a double bond between the third and fourth carbon atoms in the nine-carbon chain. This compound exists in two stereoisomeric forms: (E)-3-Nonen-1-ol and (Z)-3-Nonen-1-ol . It is commonly used in the fragrance industry due to its pleasant odor.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nonen-1-ol can be synthesized through various methods. One common approach involves the reduction of 3-Nonenoic acid using hydrogen gas in the presence of a catalyst . Another method includes the hydroboration-oxidation of 3-Nonene, where the double bond is first hydroborated and then oxidized to form the alcohol .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-Nonenoic acid. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Nonen-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 3-Nonanol using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄)
Major Products Formed:
Oxidation: 3-Nonenoic acid
Reduction: 3-Nonanol
Substitution: Various substituted nonenes depending on the nucleophile used
Scientific Research Applications
3-Nonen-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Nonen-1-ol involves its interaction with various molecular targets. In biological systems, it can act as a ligand for olfactory receptors, triggering a sensory response . In chemical reactions, its reactivity is primarily due to the presence of the hydroxyl group and the double bond, which can participate in various chemical transformations .
Comparison with Similar Compounds
3-Nonen-1-ol (E)-: The (E)-isomer has a different spatial arrangement of atoms around the double bond compared to the (Z)-isomer.
1-Nonen-3-ol: This compound has the hydroxyl group on the third carbon but lacks the double bond.
2-Nonen-1-ol: This isomer has the double bond between the second and third carbon atoms.
Uniqueness: this compound is unique due to its specific double bond position and the presence of the hydroxyl group, which confer distinct chemical and olfactory properties. Its ability to participate in a variety of chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
51494-28-1 |
---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
non-3-en-1-ol |
InChI |
InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h6-7,10H,2-5,8-9H2,1H3 |
InChI Key |
IFTBJDZSLBRRMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.